molecular formula C16H10F3N B3042502 2-Phenyl-4-(trifluoromethyl)quinoline CAS No. 64196-43-6

2-Phenyl-4-(trifluoromethyl)quinoline

Cat. No.: B3042502
CAS No.: 64196-43-6
M. Wt: 273.25 g/mol
InChI Key: VQIABGRPTYQIDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

2-Phenyl-4-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as protein kinases. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby inhibiting their activity. This inhibition can lead to the suppression of cancer cell growth and proliferation . The compound’s effects are mediated through various signaling pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-4-(trifluoromethyl)quinoline is unique due to its specific trifluoromethyl substitution, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-phenyl-4-(trifluoromethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N/c17-16(18,19)13-10-15(11-6-2-1-3-7-11)20-14-9-5-4-8-12(13)14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIABGRPTYQIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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